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Overview
Description
- Structurally, it features an indazole core with a pent-4-en-1-yl side chain and a carboxamide group.
- Researchers primarily study this compound for its psychoactive effects and potential therapeutic applications.
AMP-4en-PINACA: or ) belongs to the class of synthetic cannabinoids.
Preparation Methods
Synthetic Routes: The synthetic routes for AMP-4en-PINACA are not widely documented. researchers likely employ multistep organic synthesis to create this compound.
Reaction Conditions: Specific reaction conditions remain proprietary, but they likely involve coupling reactions, amidation, and functional group transformations.
Industrial Production: Information on industrial-scale production methods is scarce due to its status as a research chemical.
Chemical Reactions Analysis
Reactivity: AMP-4en-PINACA may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Researchers might use reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).
Major Products: These reactions can yield derivatives with modified functional groups, such as hydroxylated or halogenated analogs.
Scientific Research Applications
Forensic Chemistry: AMP-4en-PINACA is relevant in forensic toxicology, where it appears as a designer drug or a ‘legal’ alternative to cannabis.
Biological Studies: Researchers investigate its binding affinity to cannabinoid receptors (CB₁ and CB₂) and its impact on the endocannabinoid system.
Medicinal Potential: Although not approved for medical use, its effects on pain management, appetite regulation, and mood modulation warrant exploration.
Mechanism of Action
Cannabinoid Receptor Agonism: AMP-4en-PINACA likely acts as a CB₁ and CB₂ receptor agonist, affecting neurotransmitter release and signaling pathways.
Neurotransmitter Modulation: It may alter dopamine, serotonin, and glutamate levels, contributing to its psychoactive effects.
Comparison with Similar Compounds
Similar Compounds: Other synthetic cannabinoids, such as MDMB-4en-PINACA, share structural similarities.
Uniqueness: AMP-4en-PINACA’s specific side chain and substitution pattern distinguish it from related compounds.
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(1-amino-1-oxobutan-2-yl)-1-pent-4-enylindazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O2/c1-3-5-8-11-21-14-10-7-6-9-12(14)15(20-21)17(23)19-13(4-2)16(18)22/h3,6-7,9-10,13H,1,4-5,8,11H2,2H3,(H2,18,22)(H,19,23) |
InChI Key |
SHELRBQJCJWWQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
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